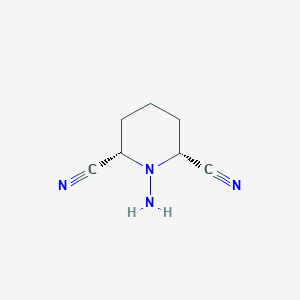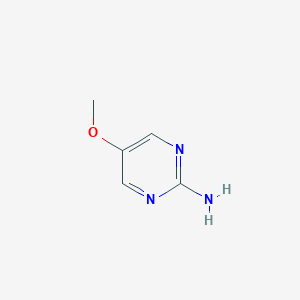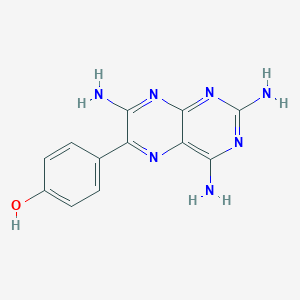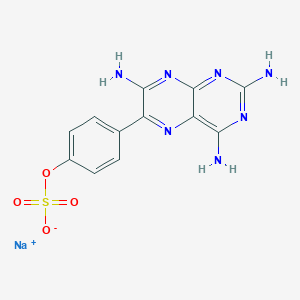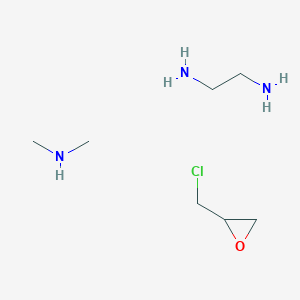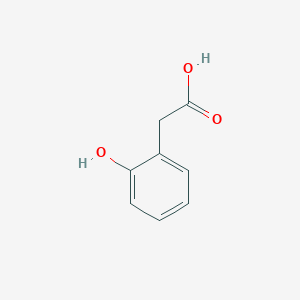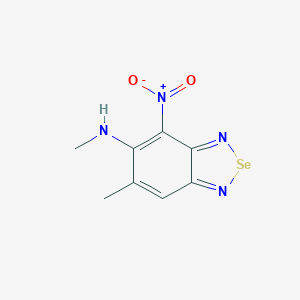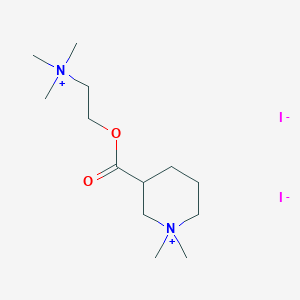
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation, which are known to play a role in the development of various diseases. It is also believed to have a direct effect on the central nervous system, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has a wide range of biochemical and physiological effects. It has been found to increase the levels of various antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of inflammatory cytokines and oxidative stress markers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide in lab experiments is its wide range of biological activities. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, which make it a useful compound for studying various diseases. However, one of the main limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, more research is needed to determine the optimal dosage and administration route of this compound for different diseases. Finally, more studies are needed to determine the long-term safety and efficacy of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide.
Méthodes De Synthèse
The synthesis of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide involves the reaction of choline iodide with 3-carboxy-1,1-dimethylpiperidinium iodide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
109044-30-6 |
|---|---|
Nom du produit |
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide |
Formule moléculaire |
C13H28I2N2O2 |
Poids moléculaire |
498.18 g/mol |
Nom IUPAC |
2-(1,1-dimethylpiperidin-1-ium-3-carbonyl)oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
Clé InChI |
SPTSCJIEXOMGQM-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
SMILES canonique |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Synonymes |
2-(1,1-dimethyl3,4,5,6-tetrahydro-2H-pyridine-3-carbonyl)oxyethyl-trim ethyl-azanium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



